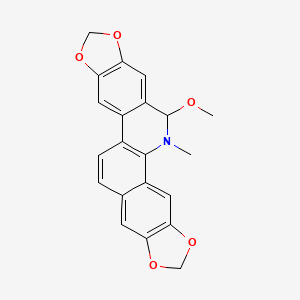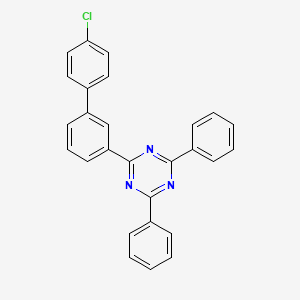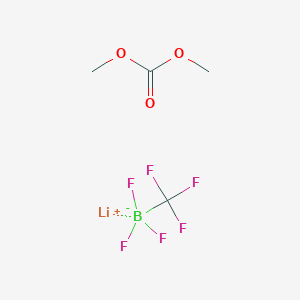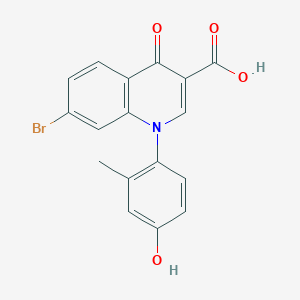
6-Methoxy Dihydrosanguinarine
Descripción general
Descripción
6-Metoxidihidro sanguinarina es un alcaloide aislado de los frutos de Macleaya cordata. Es conocido por sus fuertes propiedades citotóxicas, particularmente contra ciertas líneas celulares cancerosas como MCF-7 y SF-268 . Este compuesto ha generado un interés significativo en la investigación científica debido a sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo por el cual 6-Metoxidihidro sanguinarina ejerce sus efectos implica varios objetivos y vías moleculares:
Citotoxicidad: Induce la apoptosis en las células cancerosas activando las vías de la caspasa e interrumpiendo la función mitocondrial.
Detención del ciclo celular: Puede causar la detención del ciclo celular en fases específicas, inhibiendo la proliferación celular.
Intercalación del ADN: Se intercala en el ADN, interrumpiendo los procesos de replicación y transcripción.
Análisis Bioquímico
Biochemical Properties
6-Methoxy Dihydrosanguinarine plays a crucial role in various biochemical reactions. It exhibits strong cytotoxicity against cancer cell lines such as MCF-7 and SF-268, with IC50 values of 0.61 μM and 0.54 μM, respectively . The compound interacts with several biomolecules, including enzymes and proteins involved in apoptosis. For instance, it activates caspase-3, -8, and -9 proteases, leading to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, this compound increases the expression of p53 and Bax proteins while decreasing the expression of Bid, indicating its role in promoting apoptotic cell death .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In HT29 colon carcinoma cells, it induces apoptosis in a dose-dependent manner, causing internucleosomal DNA fragmentation and activation of caspase pathways . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tumor growth in lung adenocarcinoma by affecting the cell cycle signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits specific proteins and enzymes, leading to changes in gene expression and cellular function. Molecular docking studies have revealed strong binding interactions between this compound and hub proteins such as MMP9, CDK1, and ERBB2, which are involved in cell cycle regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its cytotoxic properties over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits strong cytotoxicity at low concentrations, with IC50 values in the micromolar range . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and adipocyte differentiation. It enhances glucose uptake in 3T3-L1 adipocytes by upregulating the expression of PPARγ and its target genes, such as Glut-4 and adiponectin . This indicates its potential role in improving insulin sensitivity and glucose homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with various cellular components, leading to its accumulation in specific tissues . Its distribution is influenced by factors such as solubility and binding affinity to cellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Studies have shown that the compound is initially associated with the endoplasmic reticulum (ER) but is subsequently transported to the central vacuole . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metoxidihidro sanguinarina normalmente implica la extracción de fuentes naturales como Macleaya cordata. El proceso incluye varios pasos:
Extracción: Los frutos de Macleaya cordata se cosechan y se someten a extracción con disolvente utilizando disolventes como metanol o etanol.
Purificación: El extracto bruto se purifica entonces mediante técnicas cromatográficas como la cromatografía en columna o la cromatografía líquida de alta resolución (HPLC).
Aislamiento: El compuesto purificado se aísla y se caracteriza mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS).
Métodos de producción industrial
La producción industrial de 6-Metoxidihidro sanguinarina sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de cromatografía a escala industrial y técnicas de purificación avanzadas garantiza la alta pureza y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metoxidihidro sanguinarina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo metoxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear reactivos como los halógenos o los nucleófilos en condiciones adecuadas.
Principales productos
Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinolina, mientras que la reducción puede producir diversas formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
6-Metoxidihidro sanguinarina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de los alcaloides y los mecanismos de reacción.
Biología: Sus propiedades citotóxicas lo convierten en una herramienta valiosa para estudiar la biología celular y la investigación del cáncer.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como compuesto de referencia en los procesos de control de calidad.
Comparación Con Compuestos Similares
6-Metoxidihidro sanguinarina puede compararse con otros alcaloides similares:
Sanguinarina: Otro alcaloide con propiedades citotóxicas similares pero con diferentes objetivos moleculares.
Quelerritrina: Conocida por su inhibición de la proteína quinasa C, comparte algunas similitudes estructurales pero tiene actividades biológicas distintas.
Berberina: Aunque estructuralmente diferente, también exhibe propiedades anticancerígenas y se utiliza en contextos de investigación similares.
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?
A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:
- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []
- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]
- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []
Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?
A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:
- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []
- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []
- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []
Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?
A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:
- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []
- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.
Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?
A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:
- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]
- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]
- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)




![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)




